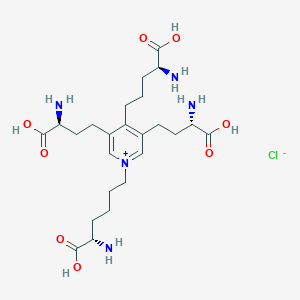

Desmosine chloride

Description

Unique Molecular Architecture and Derivation from Lysine (B10760008) Residues

The formation of desmosine (B133005) and isodesmosine (B1214917) is a hallmark of mature elastin (B1584352), providing the characteristic elasticity and resilience to tissues such as the skin, lungs, and arteries. wikipedia.orgdroracle.ai Their intricate structure is derived from the modification and condensation of lysine residues within the precursor protein, tropoelastin. wikipedia.orgresearchgate.net

At the core of both desmosine and isodesmosine lies a pyridinium (B92312) ring, a six-membered aromatic ring containing a positively charged nitrogen atom. wikipedia.orgevitachem.comluc.edu This central nucleus is formed through the condensation of four lysine residues. dupuytrens.orgresearchgate.net The only structural difference between desmosine and isodesmosine is the substitution pattern of the lysine side chains on this pyridinium ring. wikipedia.orgresearchgate.net This pyridinium core is remarkably stable, even at high collision energies. wikipedia.org

The biosynthesis of a single desmosine or isodesmosine molecule requires the involvement of four separate lysine residues from adjacent polypeptide chains of tropoelastin. wikipedia.orgresearchgate.netdupuytrens.orgresearchgate.net This tetra-functional nature allows for the extensive cross-linking of elastin fibers, creating a durable and flexible three-dimensional network. wikipedia.orgresearchgate.net The process begins with the precursor protein tropoelastin, which is rich in lysine side chains that are later incorporated into these complex cross-links. wikipedia.org

Biosynthetic Pathways of Desmosine and Isodesmosine

The creation of desmosine and isodesmosine is a multi-step process that occurs in the extracellular space after the secretion of tropoelastin monomers. portlandpress.comearthwormexpress.com This pathway involves enzymatic catalysis and a series of spontaneous condensation reactions.

The initial and rate-limiting step in the biosynthesis of desmosine and isodesmosine is catalyzed by the enzyme lysyl oxidase. evitachem.comtandfonline.comwikipedia.org This copper-dependent enzyme facilitates the oxidative deamination of the ε-amino group of specific lysine residues within the tropoelastin polypeptide chains. evitachem.comresearchgate.netcuni.cz This reaction converts the lysine side chain into a reactive aldehyde known as allysine (B42369) (α-aminoadipic-δ-semialdehyde). wikipedia.orgresearchgate.netreactome.org The activity of lysyl oxidase is crucial for the formation of the cross-links that stabilize both collagen and elastin fibers. wikipedia.org

Following the enzymatic formation of allysine, a series of non-enzymatic condensation reactions occur spontaneously. researchgate.netreactome.org Three allysine residues and one unmodified lysine residue condense to form the pyridinium ring of desmosine or isodesmosine. wikipedia.orgresearchgate.netannualreviews.org These reactions are thought to be facilitated by the specific three-dimensional arrangement of the tropoelastin molecules as they assemble into fibers. earthwormexpress.com

The pathway to desmosine and isodesmosine involves several key intermediate products. One such intermediate is formed through an aldol (B89426) condensation of two allysine molecules, creating a bifunctional cross-link known as the aldol-condensation product. wikipedia.orgresearchgate.netportlandpress.com Another important intermediate, dehydrolysinonorleucine, is formed by the condensation of an allysine residue with an unmodified lysine residue. wikipedia.orgresearchgate.net

Further condensation of these initial cross-links leads to the formation of a trifunctional intermediate called dehydromerodesmosine (B1237357). researchgate.netportlandpress.comnih.gov Studies have shown that elastins from younger animals contain significant amounts of dehydromerodesmosine, which decreases as the tissue matures. nih.gov Research suggests that the condensation of dehydromerodesmosine with dehydrolysinonorleucine or with another allysine molecule is a critical step in the formation of the final tetrafunctional desmosine and isodesmosine cross-links. researchgate.netnih.gov The presence of these intermediates, particularly the aldol-condensation product and dehydromerodesmosine, provides evidence for the stepwise nature of the biosynthetic pathway. nih.govnih.gov

Properties

Molecular Formula |

C24H40ClN5O8 |

|---|---|

Molecular Weight |

562.1 g/mol |

IUPAC Name |

(2S)-2-amino-6-[4-[(4S)-4-amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]pyridin-1-ium-1-yl]hexanoic acid;chloride |

InChI |

InChI=1S/C24H39N5O8.ClH/c25-17(21(30)31)5-1-2-11-29-12-14(7-9-19(27)23(34)35)16(4-3-6-18(26)22(32)33)15(13-29)8-10-20(28)24(36)37;/h12-13,17-20H,1-11,25-28H2,(H3-,30,31,32,33,34,35,36,37);1H/t17-,18-,19-,20-;/m0./s1 |

InChI Key |

FUPMLZCXPJSGPV-NAACWRBGSA-N |

Isomeric SMILES |

C1=C(C(=C(C=[N+]1CCCC[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N)CCC[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N.[Cl-] |

Canonical SMILES |

C1=C(C(=C(C=[N+]1CCCCC(C(=O)O)N)CCC(C(=O)O)N)CCCC(C(=O)O)N)CCC(C(=O)O)N.[Cl-] |

Origin of Product |

United States |

Fundamental Biochemistry of Desmosine and Isodesmosine

Metabolic Fate and Stability in Biological Systems

Desmosine (B133005) and its isomer, isodesmosine (B1214917), are tetrafunctional amino acids exclusive to mature, cross-linked elastin (B1584352). ersnet.org Their unique structure and origin make them highly stable and resistant to metabolic breakdown, a characteristic that is central to their utility as biomarkers for elastin degradation. testbook.comresearchgate.net

Once elastin is broken down by elastases, desmosine and isodesmosine are released into the biological system. d-nb.info Unlike many other amino acids, they are not reutilized for the synthesis of new proteins. atsjournals.org Studies have demonstrated that the body does not possess effective mechanisms to metabolize these compounds. jci.org This metabolic inertia is a key aspect of their biological fate. Research involving the intraperitoneal injection of desmosines in hamsters showed that they were not catabolized in vivo. jci.org

The primary route of elimination for desmosine and isodesmosine is through renal excretion into the urine. atsjournals.orgnih.gov Studies have shown that when desmosines are administered via injection, a significant portion is recovered unchanged in the urine. jci.orgnih.gov For instance, hamsters injected intraperitoneally with desmosine excreted 70% of the dose in their urine. nih.gov Conversely, when administered orally, these compounds are not absorbed by the gastrointestinal tract, meaning that urinary desmosines are indicative of endogenous elastin breakdown rather than dietary intake. atsjournals.orgnih.govatsjournals.org While the vast majority is excreted via urine, only trace amounts have been detected in feces. jci.org

In biological fluids, desmosine and isodesmosine exist in two forms: free (unconjugated) amino acids and bound within larger peptide fragments. pnas.orgdupuytrens.org Historically, it was believed that they were only present as higher molecular weight peptides in urine. pnas.org However, more sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) combined with mass spectrometry (MS), have enabled the detection and quantification of the less abundant free forms in unhydrolyzed urine. pnas.orgdupuytrens.org The presence of both forms is significant, as studies have shown that the ratio of free to total (peptide-bound plus free) desmosines can differ in certain pathological states. dupuytrens.org For example, patients with Chronic Obstructive Pulmonary Disease (COPD) have been found to have statistically significantly higher levels of free desmosine and isodesmosine in their urine compared to healthy controls. dupuytrens.org

The stability of desmosine and isodesmosine is not only metabolic but also chemical. They are robust molecules that are stable even through harsh laboratory procedures like acid hydrolysis (6N HCl at 110°C for 24 hours), which is often used to liberate them from peptides for quantification. dupuytrens.org This inherent stability ensures their integrity within biological systems and during analytical processing, reinforcing their role as reliable biomarkers. ersnet.org

Research Findings on Desmosine and Isodesmosine Excretion

| Subject Group | Sample Type | Form Measured | Findings | Citation |

| Healthy Human Subjects (n=7) | Urine | Free Desmosine | Average value of 1.42 ± 1.16 μg/g of creatinine (B1669602). | pnas.org |

| Healthy Human Subjects (n=7) | Urine | Free Isodesmosine | Average value of 1.39 ± 1.04 μg/g of creatinine. | pnas.org |

| Healthy Human Subjects (n=7) | Urine (after acid hydrolysis) | Total Desmosine | Average value of 8.67 ± 3.75 μg/g of creatinine. | pnas.org |

| Healthy Human Subjects (n=7) | Urine (after acid hydrolysis) | Total Isodesmosine | Average value of 6.28 ± 2.87 μg/g of creatinine. | pnas.org |

| Normal, Nonsmoking Subjects (n=23) | Urine (24-h) | Total Desmosine | Mean excretion of 47 ± 15 μg. | atsjournals.org |

| Smokers with COPD/Infection | Urine (24-h) | Total Desmosine | Excretion values ranged from 40 to 400 μg. | atsjournals.org |

| Hamsters | Urine | Desmosine | Normal daily excretion of 1.6 µg, equivalent to about 0.4 mg of elastin turnover. | tandfonline.com |

Analytical Methods for Desmosine Quantification

| Method | Sample Preparation | Key Features | Limit of Quantification (LOQ) / Detection (LOD) | Citation |

| High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) | Direct analysis of unhydrolyzed urine for free forms; acid hydrolysis for total. | Allows for specific detection of both free and peptide-bound forms. | Sensitivity of 0.10 ng. | pnas.org |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Sample hydrolysis in 6N HCl, followed by Solid Phase Extraction (SPE). | Highly reproducible and accurate for various body fluids (urine, plasma, sputum). | 0.1 ng/mL in body fluids. | dupuytrens.orgnih.gov |

| Radioimmunoassay (RIA) | Acid-hydrolysis of urine. | Highly sensitive and specific for desmosine. | LOD of 200 pg. | atsjournals.org |

| Cation Exchange HPLC | Hydrolysis of tissue and elastin. | Rapid analysis time (8 minutes). Does not separate desmosine and isodesmosine, but can quantify based on absorbance at different wavelengths. | Detection limit of 2 pmol. | nih.gov |

Role of Desmosine in Extracellular Matrix Dynamics and Remodeling

Contribution to Elastin (B1584352) Structural Integrity and Biomechanical Properties

Desmosine (B133005) is the cornerstone of elastin's remarkable physical properties. evitachem.com Mature elastin's ability to stretch and recoil without energy loss is a direct result of the extensive cross-linking provided by desmosine and isodesmosine (B1214917). mdpi.comfrontiersin.org These cross-links are formed through the condensation of four lysine (B10760008) residues from adjacent tropoelastin polypeptide chains, a process initiated by the enzyme lysyl oxidase. d-nb.infonih.govfrontiersin.org This creates a stable, three-dimensional network of insoluble elastin fibers. pnas.orgresearchgate.net

The formation of these covalent bonds imparts significant structural integrity and durability to elastic fibers, making them resistant to mechanical stress and enzymatic degradation. mdpi.comnih.govmdpi.comfrontiersin.org This structural resilience is essential for the normal physiological function of elastic tissues such as the lungs, skin, and blood vessels, which must deform reversibly. mdpi.comarvojournals.org The cross-links stabilize the hydrophobic domains of elastin, contributing to the entropy-driven mechanism of elastic recoil. mdpi.comfrontiersin.org In essence, desmosine transforms the soluble precursor, tropoelastin, into the insoluble, highly resilient polymer that defines functional elastic tissue. atsjournals.org

Table 1: Biomechanical Contributions of Desmosine to Elastin

| Property | Contribution of Desmosine Cross-linking | Source |

|---|---|---|

| Elasticity & Resilience | Enables the passive, entropy-driven recoil of elastic fibers after stretching. | frontiersin.org, mdpi.com |

| Structural Integrity | Forms a stable, durable 3D network that maintains the structure of elastic fibers. | mdpi.com, nih.gov, researchgate.net |

| Tensile Strength | Provides resistance against mechanical stress and deformation. | evitachem.com, nih.gov |

| Insolubility | Converts soluble tropoelastin monomers into an insoluble, mature elastin polymer. | atsjournals.org, frontiersin.org, mdpi.com |

Desmosine as a Molecular Marker of Elastin Turnover and Extracellular Matrix Remodeling Processes

Given that desmosine and isodesmosine are found exclusively in mature elastin, their detection in biological fluids serves as a highly specific biomarker for elastin degradation. nih.govbmj.commdpi.com In healthy individuals, the turnover of elastin is very low, resulting in minimal levels of desmosine in circulation. mdpi.comatsjournals.org However, in pathological conditions characterized by inflammation and tissue destruction, enzymatic degradation of elastic fibers by proteases like elastase and matrix metalloproteinases (MMPs) releases desmosine-containing fragments. d-nb.infonih.goversnet.org

Consequently, elevated levels of desmosine in urine, plasma, or sputum indicate active degradation of the extracellular matrix. evitachem.compnas.orgnih.gov This has made desmosine a valuable biomarker for monitoring the progression and severity of various diseases, including Chronic Obstructive Pulmonary Disease (COPD), emphysema, idiopathic pulmonary fibrosis (IPF), and certain cardiovascular conditions like aortic aneurysms. bmj.comd-nb.infonih.govmdpi.comresearchgate.net Research has shown a correlation between increased desmosine levels and the extent of tissue damage, such as the degradation of alveolar walls in the lungs or the weakening of arterial walls. mdpi.comnih.govrsc.org The measurement of desmosine can, therefore, reflect the underlying processes of ECM remodeling and tissue injury. ersnet.orgresearchgate.net

Table 2: Research Findings on Desmosine as a Biomarker

| Condition | Finding | Sample Type | Source |

|---|---|---|---|

| COPD / Emphysema | Elevated levels of desmosine are found in patients, correlating with elastin degradation. | Urine, Plasma, Sputum | mdpi.com, bmj.com, atsjournals.org |

| Idiopathic Pulmonary Fibrosis (IPF) | Increased plasma desmosine levels suggest accelerated elastinolysis is a pathogenic step. | Plasma | d-nb.info |

| Acute Lung Injury (ALI) | Higher urine desmosine levels are associated with mortality. | Urine | physiology.org |

| Bicuspid Aortic Valve Aortopathy | Urinary desmosine is significantly elevated and associated with aortic root size. | Urine | researchgate.net |

| Cerebral Stroke | Plasma levels of desmosine and isodesmosine are increased due to vascular injuries. | Plasma | rsc.org |

Molecular Interactions within the Elastin Network and Association with Tropoelastin Polymerization

The formation of desmosine is the final and critical step in the assembly of elastic fibers, a process known as elastogenesis. nih.gov The process begins when elastogenic cells, such as fibroblasts and smooth muscle cells, secrete the soluble monomer precursor, tropoelastin. frontiersin.orgfrontiersin.org In the extracellular space, the enzyme lysyl oxidase acts on specific lysine residues within the tropoelastin molecules, catalyzing their oxidative deamination to form highly reactive aldehydes called allysine (B42369). evitachem.comnih.govwikipedia.org

These allysine residues then spontaneously condense with each other and with unmodified lysine residues. wikipedia.org The condensation of three allysine molecules and one unmodified lysine residue ultimately forms the stable, pyridinium (B92312) ring structure of desmosine or its isomer, isodesmosine. nih.govwikipedia.org This cross-linking event is what polymerizes the individual tropoelastin monomers into a large, insoluble, and functional elastin network. atsjournals.orggoogle.com Studies have shown that the entire tropoelastin molecule is necessary for this maturation process and that inhibiting the cross-linking step with agents like beta-aminopropionitrile prevents the deposition and polymerization of tropoelastin, highlighting the indispensable role of desmosine formation in creating mature elastic fibers. nih.gov The cross-linking occurs in lysine-rich domains, particularly those rich in alanine, which provides the necessary spacing for the enzymatic reactions to occur. frontiersin.orgwikipedia.orgnih.gov

Table 3: Key Molecules in Tropoelastin Polymerization and Desmosine Formation

| Compound/Molecule | Role in the Process | Source |

|---|---|---|

| Tropoelastin | The soluble monomer precursor of mature elastin. | d-nb.info, atsjournals.org, frontiersin.org |

| Lysine | The amino acid residue on tropoelastin that is the substrate for cross-linking. | frontiersin.org, nih.gov, wikipedia.org |

| Lysyl Oxidase | The copper-dependent enzyme that catalyzes the oxidation of lysine to allysine. | d-nb.info, nih.gov, google.com |

| Allysine | The reactive aldehyde intermediate formed from lysine oxidation. | evitachem.com, nih.gov, wikipedia.org |

| Desmosine/Isodesmosine | The final, stable tetrafunctional cross-link that polymerizes tropoelastin into elastin. | bmj.com, nih.gov, wikipedia.org |

Analytical Methodologies for Desmosine and Isodesmosine Quantification in Academic Research

Historical Development of Quantification Techniques for Research Samples

The journey to accurately measure desmosine (B133005) and isodesmosine (B1214917) in research settings has seen a significant evolution from early, less sensitive methods to the highly specific and sensitive techniques used today.

From a historical perspective, amino acid analysis was the first method developed for the detection of desmosine. researchgate.net This technique, pioneered by Moore and Stein, traditionally involves the hydrolysis of proteins to their constituent amino acids, followed by their separation using ion-exchange chromatography. pickeringlabs.comaltabioscience.com193.16.218 In this method, amino acids are separated based on their charge as they pass through a column packed with a charged resin. pickeringlabs.comaltabioscience.com The separated amino acids are then derivatized, often with ninhydrin, for photometric detection. pickeringlabs.com193.16.218

Early protocols relied on step gradients, using a series of solutions with varying pH and cation concentrations to elute the amino acids. pickeringlabs.com While foundational, conventional amino acid analysis for desmosine was limited by the need for relatively large sample amounts and the presence of interfering substances in physiological fluids. tandfonline.com To achieve greater precision, fractionation of samples like urine was often necessary. dupuytrens.org Researchers developed methods to quantify desmosine and isodesmosine in tissue hydrolysates, which was crucial for studying protein structure and turnover in both normal and diseased tissues. dupuytrens.org For instance, amounts as low as 50 nanograms of desmosine or isodesmosine could be detected using an amino acid analyzer. dupuytrens.org

The 1980s saw the advent of immunochemical methods for desmosine detection, prompted by the availability of polyclonal antibodies against these cross-links. researchgate.net These assays offered a significant increase in sensitivity over traditional chromatographic techniques.

Radioimmunoassay (RIA) was developed for the sensitive determination of desmosine. nih.govnih.gov This technique involves using a radioactive "probe," often prepared with [¹²⁵I]-Bolton-Hunter reagent, to compete with the desmosine in a sample for binding to a specific antibody. tandfonline.comnih.gov The amount of radioactivity measured is inversely proportional to the concentration of desmosine in the sample. Early RIAs demonstrated high specificity for desmosine with minimal cross-reactivity with isodesmosine and other related compounds. nih.gov These assays could detect as little as 200 picograms of desmosine. nih.gov Over time, modifications to the RIA procedure, such as using antibody-bound magnetic particles, allowed for the handling of large numbers of samples and eliminated the need for prior hydrolysis or extraction of urine samples. karger.com However, a notable drawback of RIA is that it can overestimate desmosine levels, yielding results three- to four-fold higher than those obtained by HPLC, likely due to the measurement of cross-reacting contaminants. ersnet.org

Enzyme-Linked Immunosorbent Assay (ELISA) kits were also developed for the specific detection of desmosine in biological samples like serum, plasma, and urine. biocompare.comfishersci.commybiosource.commybiosource.com The principle of these assays involves an antibody specific for desmosine pre-coated onto a microplate. mybiosource.commybiosource.com When a sample containing desmosine is added, the desmosine binds to the antibody. A second, enzyme-conjugated antibody is then added, which also binds to the desmosine, forming a "sandwich." mybiosource.commybiosource.com The addition of a substrate results in a color change, the intensity of which is proportional to the amount of desmosine present. mybiosource.com While ELISAs are simple and not typically interfered with by plasma proteins, they have limitations. A significant issue is their inability to distinguish between peptides derived from elastin (B1584352) breakdown and precursor elastin peptides, which can lead to an inability to differentiate between normal and pathological states. ersnet.org

| Technique | Principle | Advantages | Limitations | Reported Sensitivity |

|---|---|---|---|---|

| Amino Acid Analysis with Ion-Exchange Chromatography | Separation based on charge, followed by post-column derivatization and detection. pickeringlabs.com193.16.218 | Established and robust method for amino acid quantification. altabioscience.com | Requires large sample amounts, susceptible to interference, often needs sample pre-purification. tandfonline.com | ~50 ng dupuytrens.org |

| Radioimmunoassay (RIA) | Competitive binding between radiolabeled and unlabeled desmosine for a specific antibody. nih.govnih.gov | High sensitivity, rapid. ersnet.org | Overestimates levels due to cross-reactivity, use of radioactive materials. ersnet.org | ~200 pg nih.gov |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Antibody-based detection with an enzyme-linked secondary antibody producing a colorimetric signal. mybiosource.commybiosource.com | Simplicity, no interference from plasma proteins. ersnet.org | Inability to distinguish between mature and precursor elastin peptides. ersnet.org | 0.020 - 0.56 ng/mL biocompare.com |

Early Approaches: Amino Acid Analysis and Ion-Exchange Chromatography

Advanced Spectrometric Approaches for Enhanced Sensitivity and Specificity

To overcome the limitations of earlier methods, researchers turned to advanced spectrometric techniques, which offer superior sensitivity and specificity for the quantification of desmosine and isodesmosine. ilo.orgjst.go.jppnas.org

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) have become the gold standard for desmosine analysis. ersnet.orgilo.orgnih.govtandfonline.comnih.govjst.go.jppnas.orgnih.gov These methods combine the separation power of liquid chromatography with the precise mass detection of a mass spectrometer. pnas.org

In a typical LC-MS/MS workflow, the sample undergoes hydrolysis, followed by solid-phase extraction (SPE) to purify the analytes. nih.gov An internal standard, such as an isotopically labeled version of desmosine (e.g., desmosine-d4 or isodesmosine-¹³C₃,¹⁵N₁), is added to the sample to ensure accurate quantification. nih.govrsc.org The sample is then injected into the LC system, where desmosine and isodesmosine are separated based on their different retention times. ersnet.org The separated compounds then enter the mass spectrometer, where they are ionized (e.g., by electrospray ionization - ESI) and their mass-to-charge ratio (m/z) is measured. ersnet.org For desmosine and isodesmosine, the characteristic m/z is 526. ersnet.org

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by fragmenting the initial ions and analyzing the resulting product ions. tandfonline.com This technique, often using selected reaction monitoring (SRM), allows for highly specific and sensitive detection, with limits of quantification (LOQ) as low as 0.1 ng/mL in body fluids like urine, plasma, and sputum. jst.go.jpnih.gov The high sensitivity of LC-MS/MS has enabled the detection of free desmosine and isodesmosine in unhydrolyzed urine for the first time, as well as their measurement in fluids where they are present in very small amounts, such as plasma and sputum. ersnet.orgpnas.org Recent advancements have focused on accelerating the analytical process, with methods like microwave-assisted acid hydrolysis reducing the total assay time from over 23 hours to approximately 30 minutes. tandfonline.comacs.org

Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with tandem mass spectrometry (MS/MS) offers a rapid alternative to LC-based methods. ilo.orgnih.gov In this technique, the sample is mixed with a matrix (a small organic molecule) and spotted onto a target plate. A laser is fired at the spot, causing the analyte to desorb and ionize. The ions are then analyzed by the mass spectrometer. nih.gov

MALDI-MS/MS has the advantage of rapid analysis times without the need for chromatographic separation. nih.gov A novel MALDI-ion trap MS² method has been developed for the quantification of desmosine and isodesmosine in biological fluids like urine and serum. nih.govnih.gov This method uses a stable-isotope labeled internal standard (desmosine d₄) and has demonstrated a detection limit of 0.02 ng/µL with a relative standard deviation of less than 5%. nih.govnih.gov While single-stage MALDI-MS can be hampered by background noise from the matrix ions, MS² analysis of the precursor ions provides the necessary specificity for accurate quantification. nih.gov

Capillary electrophoresis (CE) and its high-performance variant (HPCE) are separation techniques that have been successfully applied to desmosine and isodesmosine analysis. ersnet.orgilo.orgjst.go.jp These methods separate molecules based on their electrophoretic mobility in a narrow capillary filled with an electrolyte solution. nih.gov

HPCE, particularly in its micellar electrokinetic chromatography (MEKC) modality, has been reported as a rapid, automated, and less expensive alternative to other procedures. ersnet.orgnih.gov The method is suitable for determining desmosine excretion in urine and gives results comparable to other separation techniques. nih.gov To enhance sensitivity, CE can be coupled with laser-induced fluorescence (LIF) detection. ersnet.orgilo.orgnih.gov In this approach, urine samples are hydrolyzed and then derivatized with a fluorescent tag like fluorescein (B123965) isothiocyanate (FITC). nih.gov This CE-LIF technique is highly sensitive, capable of detecting desmosine concentrations as low as 10⁻⁸ M, which is equivalent to 0.1 femtomoles on the column. nih.gov A limitation of some earlier HPCE methods was the lack of an internal standard to correct for potential losses during sample preparation. ersnet.org

| Technique | Principle | Advantages | Limitations | Reported Sensitivity/LOQ |

|---|---|---|---|---|

| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation for specificity. pnas.orgnih.gov | Highly sensitive and specific, accurate quantification with internal standards, applicable to various biological fluids. ersnet.orgjst.go.jp | Can have long analysis times, though recent methods have reduced this significantly. nih.govtandfonline.com | 0.1 ng/mL nih.gov |

| MALDI-MS/MS | Laser-induced desorption/ionization from a matrix, followed by mass analysis. nih.gov | Rapid analysis time, no chromatographic separation needed. nih.gov | Potential for matrix interference in single-stage MS. nih.gov | 0.02 ng/µL nih.gov |

| HPCE/CE-LIF | Separation based on electrophoretic mobility in a capillary, with UV or laser-induced fluorescence detection. ersnet.orgnih.gov | Rapid, automated, less expensive, highly sensitive with LIF. ersnet.orgnih.gov | Some early methods lacked an internal standard. ersnet.org | 10⁻⁸ M (0.1 fmol on column) with LIF nih.gov |

Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry (MALDI-MS/MS) for Rapid Analysis

Development and Application of Stable-Isotope Labeled Internal Standards for Precise Quantification in Research

The accurate quantification of desmosine (DES) and isodesmosine (IDES) in biological samples is critical for their validation as biomarkers. A significant advancement in achieving precise and reliable measurements has been the development and use of stable-isotope labeled internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Initially, commercially available deuterated desmosine internal standards derived from natural products were utilized. However, a major drawback of these standards is their instability during the acid hydrolysis step, a necessary procedure to liberate DES and IDES from peptides in tissue samples. rsc.orgrsc.org Furthermore, some synthetic deuterated standards, such as desmosine-d4, were found to contain impurities like desmosine-d2 and desmosine-d3, which compromised the accuracy of quantification. rsc.orgrsc.org

To overcome these limitations, researchers have focused on the chemical synthesis of more stable and pure isotopically labeled internal standards. A notable example is the synthesis of isodesmosine-¹³C₃,¹⁵N₁, which has been successfully used to establish a robust isotope-dilution LC-MS/MS method. rsc.orgsemanticscholar.orgresearchgate.net This method avoids the use of ion-pair reagents like heptafluorobutyric acid (HFBA), which can suppress MS ionization and introduce contamination. rsc.orgrsc.org The use of such highly pure, chemically synthesized internal standards allows for more precise and accurate quantification of DES and IDES by correcting for variations during sample preparation and analysis. rsc.orgrsc.org

Other research has employed deuterated desmosine (D4-DES) and d5-Des as internal standards for quantifying DES and IDES in urine and plasma. nih.govacs.orgnih.gov For instance, a nanoLC-MS/MS method using D4-DES as an internal standard was developed for the sensitive detection of urinary DES and IDES. acs.org Another approach utilized acetylated pyridinoline (B42742) as an internal standard for a standardized LC-MS/MS method to measure DES and IDES in various body fluids. dupuytrens.org More recently, a MALDI-ion trap tandem mass spectrometry (MS²) method was developed using stable-isotope-labeled desmosine d4 for rapid quantification without chromatographic separation. nih.gov

The development of these stable-isotope labeled internal standards represents a crucial step forward in the analytical methodology for DES and IDES, enabling more reliable and reproducible research into their roles as biomarkers for various diseases.

Methodological Considerations and Challenges in Research Sample Analysis

The quantification of desmosine and isodesmosine in research settings is accompanied by several methodological considerations and challenges that can significantly impact the reliability and interpretation of the results. These challenges span from sample preparation to data analysis and require careful attention to ensure the validity of research findings.

Optimizing Sample Preparation and Hydrolysis Protocols for Research

A critical step in the analysis of total DES and IDES from biological matrices is the hydrolysis of elastin to release these cross-linking amino acids. Acid hydrolysis, typically using 6 N HCl at elevated temperatures for 24 hours, is a standard procedure. dupuytrens.orgpnas.orgnih.gov However, this harsh process can lead to the degradation of the analytes and the internal standards if they are not sufficiently stable. rsc.orgrsc.org Commercially available deuterated desmosine standards, for example, have shown instability under these conditions. rsc.orgrsc.org

To mitigate these issues, optimization of hydrolysis protocols is essential. This includes careful control of time, temperature, and acid concentration. Following hydrolysis, a purification step is necessary to remove interfering substances from the complex biological matrix. Solid-phase extraction (SPE) is a commonly employed technique. For instance, a method using a CF1 cellulose (B213188) cartridge has been developed for the purification of hydrolyzed samples from urine, plasma, and sputum. dupuytrens.orgnih.gov Another approach involves the use of Oasis MCX cartridges for extraction. jst.go.jp The efficiency of these purification steps is crucial for reducing matrix effects and improving the accuracy of the subsequent analysis.

For the analysis of free, unhydrolyzed DES and IDES in urine, the hydrolysis step is omitted, which simplifies the procedure but also presents its own challenges in terms of the much lower concentrations of the free analytes. pnas.org The choice of whether to measure total or free desmosines depends on the specific research question and the biological sample being analyzed. nih.gov

Assessment of Analytical Sensitivity, Specificity, and Reproducibility in Research Settings

The development of robust analytical methods with high sensitivity, specificity, and reproducibility is paramount for the reliable quantification of desmosine and isodesmosine. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its superior performance compared to older methods like radioimmunoassays (RIA) or high-performance liquid chromatography (HPLC) with UV detection. nih.goversnet.orgdupuytrens.org

LC-MS/MS methods have demonstrated high sensitivity, with limits of quantitation (LOQ) reaching as low as 0.1 ng/mL in various biological fluids. dupuytrens.orgnih.gov Some nanoLC-MS/MS methods have achieved even lower detection limits of 0.1 ng/mL (0.95 fmol on-column). acs.org This level of sensitivity is crucial for detecting the low concentrations of these biomarkers, especially in plasma and sputum, and for analyzing free desmosine levels in urine. dupuytrens.orgersnet.org

Specificity is enhanced by the use of tandem mass spectrometry, which monitors specific precursor-to-product ion transitions for DES, IDES, and the internal standard. dupuytrens.orgnih.goversnet.org This minimizes interference from other components in the complex biological matrix. nih.gov

Reproducibility is a key factor for the validation of an analytical method. Studies have reported good reproducibility for LC-MS/MS methods, with intra- and inter-assay coefficients of variation (CV) generally below 15%. rsc.orgdupuytrens.orgnih.gov For example, one method reported imprecision of 8%, 9%, and 10% for urine, plasma, and sputum samples, respectively. dupuytrens.orgnih.gov The use of stable-isotope labeled internal standards is fundamental to achieving high reproducibility by correcting for variability in sample preparation and instrument response. rsc.orgnih.gov

Impact of Biological Sample Type (e.g., urine, plasma, sputum, tissue hydrolysates) on Research Outcomes

The choice of biological sample for desmosine and isodesmosine analysis has a significant impact on research outcomes and their interpretation. The most commonly used samples are urine, plasma, and sputum, with tissue hydrolysates being used in more specialized preclinical or basic research settings. rsc.orgdupuytrens.orgjst.go.jpnih.gov

Urine: Urinary desmosine is a non-invasive biomarker that reflects systemic elastin degradation. nih.gov It can be measured as total desmosine (after hydrolysis) or free desmosine. pnas.org While convenient to collect, urinary levels can be influenced by kidney function and require normalization to creatinine (B1669602) concentration to account for variations in urine dilution. ersnet.orgresearchgate.net Studies have shown that urinary desmosine levels can differentiate between patients with COPD and healthy controls, particularly during exacerbations. nih.govnih.gov

Plasma: Plasma desmosine levels are thought to provide a more direct measure of circulating elastin degradation products. rsc.org However, the concentrations in plasma are generally lower than in urine, requiring highly sensitive analytical methods. ersnet.org Plasma levels have been shown to be elevated in conditions like acute cerebral stroke and in a subgroup of patients with stable COPD. rsc.orgnih.gov A good correlation between plasma and urinary desmosine levels has been reported, suggesting they may provide comparable estimates of elastin turnover. ersnet.org

Sputum: Sputum analysis offers the advantage of directly assessing elastin degradation within the lungs, making it a highly relevant sample for respiratory diseases like COPD. ersnet.org The detection of DES and IDES in the induced sputum of COPD patients confirms the lung as a specific site of elastin degradation. ersnet.org However, obtaining and processing sputum samples can be more challenging than urine or blood collection. nih.gov

Tissue Hydrolysates: Analysis of tissue hydrolysates, such as from the lung or aorta, provides a direct measurement of elastin content and cross-linking in specific organs. dupuytrens.orgnih.govnih.gov This is primarily used in preclinical animal studies or in research involving tissue biopsies to understand the fundamental biology of elastin in health and disease. nih.govnih.gov

The selection of the appropriate biological sample is therefore a critical consideration in study design, depending on the specific research question, the disease being studied, and the feasibility of sample collection.

Addressing Biological Variability and Confounding Factors in Research Data Interpretation

A significant challenge in the interpretation of desmosine and isodesmosine data is the considerable biological variability and the influence of various confounding factors. nih.govfrontiersin.org These factors can mask or falsely suggest relationships between desmosine levels and disease states.

Several studies have identified age, gender, and body mass index (BMI) as significant factors influencing urinary and plasma desmosine levels. nih.goversnet.orgersnet.org In general, desmosine levels tend to increase with age. ersnet.orgersnet.org Smoking status is another major confounder, with current smokers often exhibiting different desmosine levels compared to non-smokers or former smokers. nih.goversnet.org

Furthermore, the presence of comorbidities that also involve elastin degradation, such as cardiovascular disease, can contribute to systemic desmosine levels, making it difficult to attribute elevated levels solely to a specific lung disease. frontiersin.org The timing of sample collection can also be critical, as desmosine levels may fluctuate, for instance, during acute exacerbations of a disease versus stable periods. nih.gov

Longitudinal studies that track desmosine levels within individuals over time can help to mitigate some of the inter-individual variability and provide more robust insights into the relationship between elastin degradation and disease progression. nih.govtandfonline.com Addressing these sources of variability through careful study design and statistical analysis is essential for validating desmosine and isodesmosine as reliable clinical biomarkers.

Desmosine As a Research Biomarker for Mechanistic Studies of Disease Pathogenesis

General Principles of Desmosine (B133005) Utility in Disease Research

Desmosine's value as a research biomarker stems from its unique origin and biochemical characteristics, making it a powerful tool for investigating diseases involving connective tissue breakdown. Its presence in biological fluids serves as a direct proxy for the rate of elastin (B1584352) degradation, providing researchers with critical insights into the dynamics of tissue injury in a variety of pathological states. This allows for a more precise understanding of the mechanisms driving diseases characterized by the destruction of elastic fibers.

Specificity to Elastin Degradation in Pathological Processes

The utility of desmosine in research is fundamentally based on its exclusive origin from the protein elastin. Desmosine and its isomer, isodesmosine (B1214917), are complex amino acids formed through the enzymatic cross-linking of four separate lysine (B10760008) residues on the precursor protein, tropoelastin. This post-translational modification is unique to the synthesis of mature elastin. Consequently, when mature elastin is broken down by enzymes such as elastase during a pathological process, desmosine is released. Its detection in biological samples like urine, plasma, or sputum is therefore a direct and unambiguous signal of elastin degradation, allowing researchers to specifically track the destruction of elastic fibers.

Non-Metabolized Nature Facilitating Its Use as a Stable Indicator of Elastinolysis

A key advantage of desmosine as a biomarker is that it is not metabolized or reused by the body after being released from degraded elastin. It is cleared from the bloodstream by the kidneys and excreted unchanged in the urine. This metabolic inertness means that the quantity of desmosine detected in biological fluids provides a direct and cumulative measure of total body elastin breakdown over a period of time. This stability makes desmosine a reliable and robust indicator for quantifying the rate of elastinolysis, enabling consistent comparisons across different stages of a disease or between different research cohorts.

Research Applications in Pulmonary Pathologies

In the field of pulmonary medicine, desmosine has become an invaluable biomarker for studying diseases where the destruction of the lung's elastic fiber network is a central feature. The structural integrity of the lungs is heavily dependent on elastin, and its degradation leads to severe functional impairment. Researchers measure desmosine levels in plasma, serum, and urine to monitor the extent of this elastinolysis, investigate disease mechanisms, and assess the severity of lung damage.

Chronic Obstructive Pulmonary Disease (COPD) and Emphysema Research

Desmosine is a cornerstone biomarker in research on Chronic Obstructive Pulmonary Disease (COPD) and its associated condition, emphysema. The defining characteristic of emphysema is the irreversible destruction of alveolar walls, a process driven by the breakdown of elastin. Numerous studies have confirmed that individuals with COPD have significantly increased concentrations of desmosine in their blood, urine, and sputum when compared to healthy individuals, reflecting the active destruction of lung parenchyma.

Research has firmly established a direct correlation between circulating desmosine levels and the physical destruction of lung tissue seen in emphysema. In research models and clinical studies, higher plasma desmosine concentrations are strongly associated with increased airspace enlargement and a loss of lung density as measured by quantitative computed tomography (CT). This provides a direct link between the biochemical evidence of elastin breakdown (desmosine) and the structural lung damage that defines the disease. This relationship allows researchers to use desmosine as a surrogate marker for the severity of emphysematous lung destruction.

Measuring desmosine has provided critical insights into the mechanisms that drive the progression of emphysema. The disease is understood to result from an imbalance between proteases (like neutrophil elastase) and their inhibitors, leading to uncontrolled elastase activity. Desmosine levels act as a direct quantitative measure of this in vivo elastolytic activity. For example, research has shown that urinary desmosine levels spike significantly during acute exacerbations of COPD, indicating periods of accelerated elastin destruction that contribute to the stepwise progression of the disease. This allows researchers to study the triggers of these destructive episodes and to evaluate the effectiveness of new therapies designed to inhibit elastase enzymes and preserve lung tissue.

Data Tables

Table 1: Research Findings on Desmosine as a Biomarker in COPD/Emphysema

| Research Area | Key Finding | Implication for Research |

| Disease Status | Plasma and urine desmosine levels are significantly higher in COPD patients than in healthy controls. | Desmosine can be used to identify and stratify individuals with active elastin degradation. |

| Disease Severity | Desmosine levels correlate positively with the severity of emphysema as measured by lung density on CT scans. | Provides a non-invasive biochemical measure of the extent of structural lung damage. |

| Disease Progression | Urinary desmosine excretion increases sharply during acute exacerbations of COPD. | Helps in understanding the episodic nature of lung destruction and in studying triggers for exacerbations. |

| Genetic Risk | Patients with alpha-1 antitrypsin deficiency (a genetic risk factor for emphysema) have elevated desmosine levels that correlate with disease severity. | Confirms the link between protease-antiprotease imbalance and elastin breakdown. |

Comparative Analysis of Free Versus Total Desmosine in Lung Injury Research

Studies have shown that the ratio of free to total DID can differ depending on the type of lung injury. For example, in an elastase-induced emphysema model, the ratio of free to total DID in bronchoalveolar lavage fluid (BALF) was significantly higher compared to controls. nih.gov Conversely, in a bleomycin-induced pulmonary fibrosis model, the proportion of free DID was much lower, suggesting different patterns of alveolar wall injury. nih.gov

Research indicates that the free form of desmosine may be a more sensitive marker for early or subtle lung injury. nih.gov One study found that in a hamster model of smoke-induced emphysema with minimal alveolar damage, the levels of free DID in BALF were significantly increased, while total BALF DID and total lung DID remained unchanged. nih.gov This suggests that the measurement of free DID could be particularly useful for detecting incipient stages of diseases like emphysema. nih.gov Furthermore, in human lung tissue, free DID levels were found to increase significantly when the mean alveolar diameter exceeded 400 μm, indicating accelerated elastin breakdown in advanced emphysema. frontiersin.orgnih.gov

A study comparing different patient groups found that while there was no significant difference in total urinary desmosine and isodesmosine levels, the free forms were significantly higher in patients with α1-antitrypsin deficiency (AATD) and non-AATD COPD patients compared to healthy controls. dupuytrens.org The higher ratio of unconjugated to total DID in patients (37–50%) versus controls (18–20%) suggests this ratio could serve as a disease marker. dupuytrens.org

Table 1: Comparison of Free vs. Total Desmosine in Lung Injury Models

| Model | Sample Type | Free Desmosine Finding | Total Desmosine Finding | Implication |

| Elastase-induced Emphysema | BALF | Significantly elevated ratio of free to total DID compared to controls. nih.gov | - | Suggests a specific pattern of elastin breakdown in emphysema. nih.gov |

| Bleomycin-induced Fibrosis | BALF | Much lower proportion of free DID. nih.gov | - | Indicates different mechanisms of alveolar wall injury compared to emphysema. nih.gov |

| Smoke-induced Emphysema (minimal damage) | BALF | Significantly higher free DID. nih.gov | No significant increase. nih.gov | Free DID is a more sensitive marker for early lung injury. nih.gov |

| Smoke and LPS-induced Emphysema | Lung Tissue | Significantly higher free DID. tandfonline.com | Less sensitive than BALF DID for detecting injury. tandfonline.com | Free lung DID is a sensitive indicator of alveolar wall injury. tandfonline.com |

Utilization in Animal Models for Studying Lung Elastin Degradation

Animal models have been instrumental in establishing the link between elastin degradation and lung disease, with urinary desmosine excretion serving as a key biomarker. In hamsters, intratracheal injection of pancreatic elastase induced both emphysema and a significant increase in urinary desmosine, accounting for 61% of the elastin lost from the lungs. ersnet.org Similar findings were observed in sheep and hamsters treated with pancreatic or neutrophil elastase, showing a positive correlation between urinary desmosine and the degree of airspace enlargement. ersnet.org

More recent animal studies have focused on the utility of free desmosine as a sensitive marker. In a hamster model of smoke-induced emphysema, a significant correlation was found between free lung desmosine and isodesmosine (DID) levels and increasing airspace size. frontiersin.org Another study using a hamster model treated with cigarette smoke and lipopolysaccharide (LPS) to induce emphysema showed significantly higher levels of free DID in the lungs of treated animals compared to controls. tandfonline.com This increase in free DID correlated positively with the mean linear intercept, a measure of airspace size, further supporting free DID as a sensitive indicator of alveolar wall injury. tandfonline.com

Animal models have also been used to explore the inflammatory consequences of elastin degradation. The simultaneous administration of elastin peptides and LPS in one study led to a significant increase in both neutrophils and DID in the bronchoalveolar lavage fluid (BALF), suggesting that elastin fragments themselves can perpetuate the inflammatory process. nih.gov

Table 2: Key Findings from Animal Models of Lung Elastin Degradation

| Animal Model | Inducing Agent | Key Desmosine-Related Finding | Significance |

| Hamster | Pancreatic Elastase | Urinary desmosine excretion represented 61% of elastin lost from the lungs. ersnet.org | Established a direct link between enzymatic lung injury and systemic elastin breakdown markers. ersnet.org |

| Sheep, Hamster | Pancreatic or Neutrophil Elastase | Positive correlation between urinary desmosine and airspace enlargement. ersnet.org | Validated urinary desmosine as a biomarker for the severity of emphysema. ersnet.org |

| Hamster | Cigarette Smoke | Significant correlation between free lung DID and increasing airspace size. frontiersin.org | Highlighted free desmosine as a sensitive marker for emphysema progression. frontiersin.org |

| Hamster | Cigarette Smoke and LPS | Significantly higher free lung DID levels correlated with increased airspace size. tandfonline.com | Confirmed free lung DID as a sensitive indicator of alveolar wall injury. tandfonline.com |

| - | Elastin Peptides and LPS | Increased neutrophils and DID in BALF. nih.gov | Demonstrated the pro-inflammatory role of elastin degradation products. nih.gov |

Cystic Fibrosis (CF) Lung Disease Research: Biochemical Evidence for Connective Tissue Destruction

In cystic fibrosis (CF), chronic neutrophilic inflammation and recurrent infections lead to progressive destruction of the lung's connective tissue, particularly elastin. ersnet.orgnih.gov Desmosine serves as a crucial biomarker for quantifying this damage. ersnet.orgnih.gov Studies have consistently shown that patients with CF have elevated levels of desmosine and isodesmosine (DI) in their urine and plasma compared to healthy individuals. ersnet.orgphysiology.org

The abundance of neutrophils in the airways of CF patients releases high levels of neutrophil elastase, which degrades elastin in the extracellular matrix. ersnet.org This process releases DI into the circulation, and their levels have been found to correlate with disease severity. ersnet.org For instance, plasma DI levels in CF patients show a negative correlation with forced expiratory volume in 1 second (FEV1), a key measure of lung function. ersnet.org Furthermore, higher plasma DI levels have been associated with a greater frequency of disease exacerbations. ersnet.org

Research has also explored desmosine levels in sputum as a direct measure of lung injury during pulmonary exacerbations in CF. One study measured sputum desmosine in hospitalized CF patients and found detectable levels, suggesting it could serve as a biomarker of active lung destruction during these acute events. nih.gov Similarly, urinary desmosine concentrations have been shown to decrease significantly following treatment for a pulmonary exacerbation, indicating that it may be a useful marker of short-term lung injury and response to therapy. nih.gov

The development of highly sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has improved the precision of DI measurements in various bodily fluids, including plasma, sputum, and urine, making it a more viable biomarker for monitoring disease progression in CF. ersnet.org

Idiopathic Pulmonary Fibrosis (IPF) Research: Shared Elastinolysis Mechanisms with COPD

Although idiopathic pulmonary fibrosis (IPF) and COPD present as clinically distinct diseases, there is growing evidence for shared pathogenic mechanisms, particularly concerning elastin degradation. d-nb.info In IPF, the normal lung architecture is progressively replaced by fibrotic tissue, a process that involves significant remodeling of the extracellular matrix, including the breakdown of elastin. nih.gov

Research has demonstrated that, similar to COPD, elastinolysis is accelerated in the lungs of IPF patients. d-nb.info This is reflected in elevated circulating levels of desmosine. A study reported for the first time that patients with IPF have significantly higher blood desmosine levels compared to both smoking and non-smoking controls, and even higher than patients with COPD. d-nb.inforesearchgate.net This suggests that elastin degradation is a prominent feature in the pathogenesis of IPF. d-nb.info

Furthermore, the age-related increase in desmosine concentrations appears to be more pronounced in individuals with IPF, indicating an accelerated aging process of the connective tissue in these patients. d-nb.info Higher concentrations of elastokines (desmosine and isodesmosine) in patients with IPF have been associated with reduced forced vital capacity (FVC) and decreased three-year transplant-free survival, highlighting the prognostic value of this biomarker. nih.gov

The source of elevated desmosine in IPF is likely multifactorial. While lung-derived elastin degradation is a primary contributor, the frequent coexistence of conditions like pulmonary hypertension in IPF patients may also play a role, as elevated desmosine levels are also seen in this condition. d-nb.info The finding of shared elastinolysis pathways between IPF and COPD opens up new avenues for research into therapeutic strategies that could potentially target this common mechanism of tissue destruction. d-nb.info

Bronchiectasis Research

In bronchiectasis, a condition characterized by permanent dilation of the airways due to chronic inflammation and infection, elastin degradation is a key pathological feature. ersnet.orgatsjournals.org The persistent inflammatory state, often driven by neutrophilic activity, leads to the release of proteases like neutrophil elastase, which breaks down elastin in the airway walls. d-nb.info

Studies have shown that patients with bronchiectasis have significantly higher levels of urinary and serum desmosine compared to healthy controls. ersnet.orgresearchgate.net This elevated desmosine is indicative of active elastin degradation within the damaged airways. ersnet.orgresearchgate.net Research has demonstrated a correlation between sputum elastase activity and serum desmosine levels in patients with bronchiectasis. nih.gov

Elevated serum desmosine has been identified as a biomarker with significant prognostic implications in bronchiectasis. Higher serum desmosine levels are associated with an increased risk of severe exacerbations. atsjournals.orgnih.gov Furthermore, elevated serum desmosine has been shown to be a predictor of long-term all-cause and cardiovascular mortality in patients with bronchiectasis, independent of disease severity scores. atsjournals.org This suggests that systemic elastin degradation, as measured by serum desmosine, reflects not only lung damage but also has broader implications for cardiovascular health in these patients. atsjournals.org

Research Applications in Cardiovascular and Systemic Connective Tissue Disorders

The role of desmosine as a biomarker extends beyond pulmonary diseases to various cardiovascular and systemic connective tissue disorders where elastin degradation is a central pathological process. ersnet.orgnih.gov

Aneurysm Research and Vascular Elastin Degradation

In the context of aneurysms, particularly abdominal aortic aneurysms (AAA), the degradation of elastin within the aortic wall is a critical event leading to vessel dilation and potential rupture. researchgate.netahajournals.org Desmosine released from this breakdown process has emerged as a promising biomarker. researchgate.netahajournals.org

Studies have consistently shown that plasma desmosine (pDES) levels are significantly higher in patients with AAA compared to individuals without the condition. researchgate.netahajournals.org Importantly, there is a strong positive correlation between pDES concentrations and the diameter of the aneurysm; larger aneurysms are associated with higher levels of circulating desmosine. researchgate.netahajournals.orgbmj.com This suggests that pDES reflects the extent of aortic structural integrity loss. researchgate.netahajournals.org

Beyond its correlation with aneurysm size, pDES has been identified as an independent predictor of adverse clinical events in patients with AAA, including rupture and the need for surgical repair. ahajournals.orgbmj.com Patients in the highest tertiles of pDES levels have been shown to have the worst outcomes, even after adjusting for aneurysm diameter. bmj.com This indicates that pDES provides incremental prognostic information beyond what can be gleaned from imaging alone. ahajournals.orgbmj.com

Research also suggests that pDES is more specific to vascular elastin breakdown as opposed to lung elastin degradation, making it a particularly useful biomarker for monitoring patients with vascular diseases like AAA. ahajournals.orgmdpi.com In cerebral aneurysm research, serum desmosine levels were found to be significantly higher in patients with ruptured aneurysms compared to those with smaller, unruptured aneurysms, further supporting its role as a marker of acute vascular tissue destruction. mdpi.com

Atherosclerosis Research: Alterations in Elastin and Desmosine Content

In atherosclerosis research, the degradation of elastin within the arterial wall is recognized as a key pathological process. mdpi.comresearchgate.net Enzymes like elastases, matrix metalloproteinases (MMPs), and cathepsins break down elastin fibers, which contributes to increased arterial stiffness and the development of atherosclerotic plaques. mdpi.comfrontiersin.org The resulting elastin degradation products, sometimes called elastokines, are not merely inert fragments; they are bioactive molecules that can encourage the migration and proliferation of vascular smooth muscle cells, further promoting plaque progression. mdpi.comresearchgate.netdupuytrens.org

Desmosine, released exclusively from the breakdown of mature elastin, is being investigated as a specific biomarker for this process. oup.comresearchgate.net Studies have shown that plasma desmosine (pDES) levels are elevated in patients with established cardiovascular disease compared to those without. oup.comresearchgate.net Furthermore, research indicates a strong positive correlation between pDES levels and the total burden of atherosclerosis in the body. oup.comresearchgate.net In patients with coronary artery disease (CAD), higher pDES levels have been associated with a greater risk of major adverse cardiovascular events (MACE), even after adjusting for traditional risk factors. oup.com These findings support the role of desmosine as a biomarker that reflects the intensity of the elastin degradation integral to the pathophysiology of atherosclerosis. frontiersin.orgoup.com

| Study Focus | Patient Cohort | Key Finding | Reference |

|---|---|---|---|

| Plasma Desmosine (pDES) and Atherosclerotic Burden | 146 subjects, some with known cardiovascular disease (CVD) | pDES levels were significantly higher in patients with established CVD and showed a strong correlation with total atherosclerotic burden. | oup.comresearchgate.net |

| pDES and Outcomes in Coronary Artery Disease (CAD) | 400 patients with CAD undergoing elective coronary angiography | A pDES level >0.35 ng/mL was independently associated with an increased risk of Major Adverse Cardiovascular Events (MACE). | oup.com |

| pDES and Outcomes in Acute Myocardial Infarction (MI) | 236 patients presenting with acute MI | pDES levels were elevated in patients who experienced death or a recurrent MI within 2 years (median 0.45 ng/mL vs 0.36 ng/mL). | researchgate.net |

Pseudoxanthoma Elasticum (PXE) Research: Investigations into Elastin Abnormalities

Pseudoxanthoma elasticum (PXE) is a genetic disorder resulting from mutations in the ABCC6 gene, leading to the characteristic fragmentation and calcification of elastic fibers in the skin, eyes, and cardiovascular system. nih.govresearchgate.nettandfonline.com A central feature of PXE pathogenesis is the systemic degradation of elastin. nih.govmdpi.com Research has consistently demonstrated that desmosine concentrations are significantly elevated in the plasma and urine of individuals with PXE when compared to healthy controls. nih.govresearchgate.netnih.govresearchgate.net

The measurement of desmosine serves as a direct biomarker of this accelerated elastin breakdown. nih.govresearchgate.net Studies have found that urinary desmosine excretion in PXE patients can be double that of controls. nih.gov Levels in heterozygous carriers of the ABCC6 mutation are often intermediate, falling between those of PXE patients and healthy individuals. nih.govresearchgate.net This suggests a gene-dose effect on the degree of elastin degradation. Moreover, a positive correlation has been observed between urinary desmosine levels, the age of the patient, and the severity of clinical manifestations, indicating that the rate of elastin breakdown may worsen as the disease progresses. nih.govresearchgate.net In the context of peripheral arterial disease (PAD), a common complication of PXE, higher plasma desmosine levels are associated with a lower ankle-brachial index (ABI), a measure of disease severity. nih.govresearchgate.net This link between desmosine and PAD severity exists independently of arterial calcification, suggesting that elastin degradation itself is a primary contributor to the vascular pathology in PXE. nih.govresearchgate.net

| Sample Type | Patient Group | Key Finding | Reference |

|---|---|---|---|

| Urine | PXE Patients vs. Controls | Urinary desmosine excretion was two-fold higher in PXE patients. | nih.gov |

| Plasma | PXE Patients vs. Controls | Plasma desmosine levels were significantly higher in PXE patients (median 350 ng/L vs. 320 ng/L in controls). | nih.govresearchgate.net |

| Plasma & Urine | PXE Patients, Carriers, Controls | A positive correlation was found between desmosine levels and the age and clinical severity of the disease. | nih.govresearchgate.net |

| Plasma | PXE Patients | Higher plasma desmosine was associated with worse Ankle-Brachial Index (ABI), indicating more severe peripheral arterial disease. | nih.govresearchgate.net |

Systemic Sclerosis (Scleroderma) Research: Elevated Elastin Degradation Markers

Systemic sclerosis (SSc), or scleroderma, is a complex autoimmune disease characterized by widespread fibrosis and vascular abnormalities. While collagen overproduction is a hallmark, alterations in elastin metabolism also play a role in its pathogenesis. Research into this aspect has utilized desmosine as a specific biomarker for the degradation of mature elastin.

A key study investigating elastin turnover measured the urinary excretion of desmosine (DES) and isodesmosine (IDES) in SSc patients and compared them to healthy controls. nih.govdupuytrens.org The results showed that the levels of these elastin-specific cross-links were significantly elevated, by two to three-fold, in the urine of patients with SSc. nih.govdupuytrens.org This finding points to an accelerated rate of elastin degradation as a feature of the disease. The study also noted that 19 out of 20 SSc patients had urinary desmosine values more than three standard deviations above the control mean, highlighting its potential to distinguish patients from healthy individuals. nih.gov These elevated levels of elastin degradation markers suggest that destructive processes affecting the extracellular matrix in SSc are not limited to collagen but also involve a significant turnover of elastic fibers.

| Biomarker | Sample Type | SSc Patients (mean ± SD) | Healthy Controls (mean ± SD) | Fold Increase | Reference |

|---|---|---|---|---|---|

| Desmosine (DES) | Urine | 21.0 ± 9.4 µg/g creatinine (B1669602) | 7.5 ± 1.4 µg/g creatinine | ~2.8x | nih.govdupuytrens.org |

Marfan Syndrome Research: Insights into Reduced Aortic Elastin Cross-linking

In Marfan syndrome (MFS), a genetic disorder affecting connective tissue, the use of desmosine as a biomarker has provided critical and somewhat nuanced insights into the disease's aortic pathology. The weakness of the aortic wall, leading to aneurysm and dissection, is a major cause of mortality in MFS patients. jci.org

Biochemical analyses of aortic tissue from individuals with MFS have revealed a significant reduction in elastin content. jci.orgroyalsocietypublishing.orgnih.gov Crucially, the concentration of the elastin cross-links desmosine and isodesmosine in this aortic tissue was found to be reduced to approximately half of control values. jci.orgnih.gov This was accompanied by a corresponding increase in lysyl residues, the precursor amino acids for these cross-links. jci.org These findings strongly suggest a primary defect in the cross-linking of aortic elastin, leading to structurally weaker elastic fibers and contributing to the observed vascular fragility. jci.orgnih.gov The reduced cross-linking could explain the fragmentation of elastic fibers and loss of interlaminar elastin fibrils seen histologically. jci.orgroyalsocietypublishing.orgroyalsocietypublishing.org

In contrast to tissue analysis, studies measuring circulating biomarkers have found that plasma desmosine (pDES) levels can be elevated in individuals with MFS, particularly during childhood and adolescence. nih.gov This increase in circulating desmosine is thought to reflect an exaggerated turnover and degradation of the structurally abnormal elastin, a process that appears most active during periods of physiological growth. nih.gov Therefore, desmosine measurement provides a dual perspective in MFS research: tissue levels point to a fundamental defect in elastin synthesis and cross-linking, while circulating levels reflect the ongoing degradation of this compromised elastin.

| Analysis Type | Sample | Key Finding | Implication | Reference |

|---|---|---|---|---|

| Biochemical Analysis | Aortic Tissue | Desmosine and isodesmosine levels reduced to ~50% of control values. | Defective elastin cross-linking and synthesis in the aortic wall. | jci.orgroyalsocietypublishing.orgnih.gov |

| Biomarker Analysis | Plasma (pDES) | Elevated levels, especially in younger individuals, which peak during adolescence. | Exaggerated systemic turnover and degradation of mature elastin. | nih.gov |

Pelvic Organ Prolapse (POP) Research: Extracellular Matrix Composition Changes

Pelvic organ prolapse (POP) is a condition involving the weakening of the connective tissues that support the pelvic organs. cuny.edu Research into its pathogenesis has focused on changes within the extracellular matrix (ECM), with desmosine being used to investigate the role of elastin metabolism. The findings, however, have been varied, suggesting a complex and possibly site-specific remodeling process.

One study investigating full-thickness vaginal biopsies found that both the elastin precursor (tropoelastin) and mature elastin, as measured by desmosine content, were significantly increased in women with POP compared to controls. nih.gov This was accompanied by an increase in the elastin-degrading enzyme MMP-9, suggesting that the vaginal tissue in women with prolapse is undergoing a state of rapid and active remodeling, possibly in response to mechanical stretch. nih.gov

These differing results highlight the complexity of ECM changes in POP. The role of elastin may differ between various support structures (e.g., vaginal wall vs. uterosacral ligaments) and may be influenced by factors such as the stage of prolapse and hormonal status. nih.govnih.gov

| Study Tissue | POP Severity | Key Finding Regarding Desmosine/Elastin | Reference |

|---|---|---|---|

| Vaginal Wall | Not specified | Mature elastin (desmosine) content was increased by 55% compared to controls. | nih.gov |

| Uterosacral Ligament | Severe (Grade III+) / Complete Procidentia | Desmosine concentration was significantly decreased compared to controls. | nih.gov |

| Anterior Vaginal Wall | POP Stage ≥ 2 | No significant difference in desmosine/isodesmosine quantification between prolapsed and non-prolapsed sites. | researchgate.net |

Advanced Research Concepts and Future Directions in Desmosine Studies

Exploration of "Emergent Properties" in Disease Pathogenesis: Linking Molecular Release to Macro-Level Tissue Changes

Recent research has begun to frame the progression of certain diseases, such as pulmonary emphysema, through the lens of "emergent properties." This concept posits that complex interactions at various biological scales can lead to a sudden and significant shift in the state of a system, akin to a phase transition. nih.govresearchgate.net In the context of lung disease, the release of desmosine (B133005) and isodesmosine (B1214917) (DID), the cross-linking amino acids unique to elastin (B1584352), is being investigated as a molecular-level event that precipitates macro-level changes in tissue structure and function. nih.govfrontiersin.org

Studies have shown that in pulmonary emphysema, a rapid acceleration of elastin breakdown, marked by a significant increase in free DID in the lungs, occurs when the average alveolar diameter surpasses a critical threshold of 400 μm. nih.govresearchgate.net This suggests a phase transition to an active disease state where alveolar wall rupture is rampant and the condition is less responsive to treatment. nih.govresearchgate.netphysiology.org This connection between the molecular release of DID and the macroscopic enlargement of airspaces highlights the potential of using DID levels in bodily fluids, such as urine, as a biomarker for the early detection of this critical shift in disease progression. nih.govresearchgate.netfrontiersin.org Early identification of this transition could facilitate timely therapeutic intervention, potentially mitigating the risk of respiratory failure. nih.govresearchgate.net The degradation of elastic fibers also releases elastin peptides, which can create a self-perpetuating cycle of inflammation by attracting inflammatory cells and triggering the release of cytokines, further exacerbating tissue damage. mdpi.comnih.gov

In Silico Modeling Approaches for Desmosine-Related Mechanistic Pathways in Disease

Computational modeling is emerging as a powerful tool to simulate and understand the complex, multi-layered processes involved in diseases characterized by elastin degradation. These in silico models are being developed to explore the mechanistic pathways related to desmosine release and its consequences.

One such approach involves multi-layered, constrained mixture models that can simulate the aging process of arteries like the aorta. nih.gov These models can couple the degradation of elastin with other age-related changes, such as the loss of vasoactive function in smooth muscle and the stiffening of collagen. nih.gov By inputting parameters that represent these biological processes, researchers can predict how the geometry and mechanical behavior of the aorta will evolve over time. For instance, these models can demonstrate a gradual increase in the inner radius of the aorta as elastin degrades and muscle contractility diminishes. nih.gov They can also show how collagen stiffening, while generally undesirable, might play a compensatory role in preventing excessive dilation of the artery. nih.gov Such computational studies offer a way to evaluate the interplay of various factors in vascular aging and disease, providing insights that can guide further experimental research. nih.gov

Interplay of Desmosine with Other Extracellular Matrix Components (e.g., collagen, fibrillin) in Disease Progression Research

The structural integrity of tissues depends not just on elastin, but on the complex interplay between various components of the extracellular matrix (ECM). Research is increasingly focused on understanding how desmosine and elastin interact with other key ECM proteins like collagen and fibrillin in the context of disease.

Investigation of Modulators and Inhibitors of Elastin Degradation in Research Models

A key area of therapeutic research is the identification and investigation of molecules that can modulate or inhibit the degradation of elastin. This involves studying the enzymes responsible for breaking down elastin, primarily elastases, and developing inhibitors to block their activity. scbt.com

Elastases, which include matrix metalloproteinases (MMPs) and serine proteases like neutrophil elastase, play a central role in the pathogenesis of diseases like emphysema and atherosclerosis by degrading elastic fibers. mdpi.comtandfonline.comnih.gov Research has shown that inhibiting these enzymes can be a potential therapeutic strategy. For example, studies have investigated the use of elastase inhibitors to understand the enzyme's role in tissue maintenance, inflammation, and repair. scbt.com By controlling elastase activity, researchers can dissect its function in various cellular processes. scbt.com

Furthermore, the inflammatory cytokine tumor necrosis factor-alpha (TNF-α) has been shown to induce the production of MMP-2 and MMP-9 while inhibiting their natural inhibitors (TIMPs), leading to elastin degradation. frontiersin.org Conversely, transforming growth factor-beta 1 (TGF-β1) can suppress elastin degradation by inhibiting MMPs and stimulating TIMPs. frontiersin.org These findings highlight the complex regulatory network that controls elastin turnover and point to multiple potential targets for therapeutic intervention.

Development of Novel Analytical Probes and Standards for Enhanced Research Sensitivity and Specificity

Accurate and sensitive measurement of desmosine is crucial for its utility as a biomarker. A significant focus of current research is the development of advanced analytical methods and standards to improve the detection of desmosine and isodesmosine in biological samples. mdpi.comresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantifying DID, offering high sensitivity and specificity. mdpi.comdupuytrens.orgnih.gov Researchers are continuously refining these methods to make them more robust, reproducible, and practical for clinical use. dupuytrens.orgnih.govjst.go.jp This includes developing standardized protocols for sample hydrolysis, solid-phase extraction, and the use of appropriate internal standards to ensure accurate quantification across different bodily fluids like urine, plasma, and sputum. dupuytrens.orgnih.govnih.gov

The development of highly pure, isotopically labeled internal standards, such as isodesmosine-¹³C₃,¹⁵N₁, is a key advancement. rsc.org These standards are more stable during the acid hydrolysis step required for sample preparation compared to commercially available deuterated standards, leading to more precise measurements. rsc.org Furthermore, efforts are being made to shorten the turnaround time of these assays, for instance, by using microwave-assisted acid hydrolysis, which could make desmosine analysis more feasible for routine clinical applications. researchgate.netresearchgate.net The goal is to establish a standardized, reliable, and widely applicable method for measuring desmosine and isodesmosine to facilitate their use in diagnosing and monitoring diseases involving elastin degradation. dupuytrens.orgnih.gov

| Analytical Technique | Key Features & Advancements | Sample Types |

| LC-MS/MS | High sensitivity and specificity; ongoing development of standardized protocols and more robust internal standards. mdpi.comdupuytrens.orgnih.govnih.govjst.go.jp | Urine, Plasma, Sputum. dupuytrens.orgnih.gov |

| UPLC-MS/MS | Robust and reproducible method for quantifying DES and IDES in urine. nih.govjst.go.jp | Human Urine. nih.govjst.go.jp |

| NanoLC-MS/MS | High-sensitivity method enabling quantification in very small sample volumes (as little as 50 μL of urine). acs.org | Urine. acs.org |

Further Mechanistic Studies on Regulatory Factors in Desmosine Biosynthesis and its Impact on Elastogenesis Research

The formation of desmosine is an integral part of elastogenesis, the process of creating functional elastic fibers. Understanding the regulatory factors that control desmosine biosynthesis is crucial for comprehending both normal tissue development and the pathogenesis of diseases where elastogenesis is impaired.